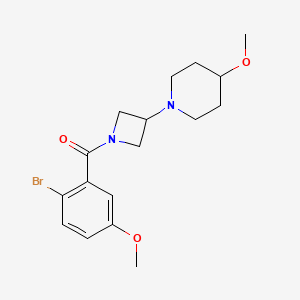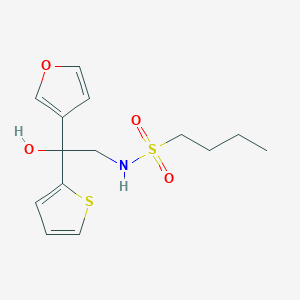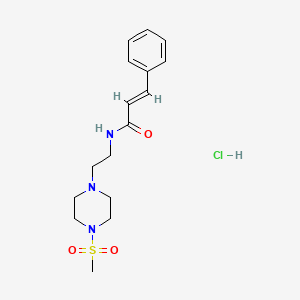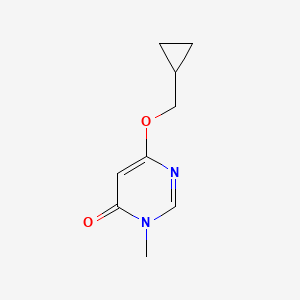![molecular formula C16H16N2O2 B2569623 N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide CAS No. 2361655-75-4](/img/structure/B2569623.png)
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide, also known as JNJ-1661010, is a small molecule inhibitor of the protein tyrosine phosphatase-1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity. JNJ-1661010 has been synthesized and studied extensively for its potential use in scientific research applications.
Mechanism of Action
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide enhances insulin and leptin signaling, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It improves glucose tolerance and insulin sensitivity by enhancing insulin and leptin signaling pathways. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to reduce inflammation and the accumulation of fat in the liver.
Advantages and Limitations for Lab Experiments
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has several advantages for use in lab experiments. It is a highly specific inhibitor of PTP1B, making it useful for studying the role of PTP1B in insulin and leptin signaling pathways. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been extensively studied, and its effects are well characterized. However, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has some limitations. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. Additionally, it may have off-target effects that need to be considered when interpreting experimental results.
Future Directions
There are several potential future directions for research involving N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide. One area of interest is the development of more potent and specific inhibitors of PTP1B. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide could be used in combination with other therapies for the treatment of obesity and diabetes. Finally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide could be used to study the role of PTP1B in other physiological processes beyond insulin and leptin signaling.
Synthesis Methods
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium and copper, to form the desired product. The final step of the synthesis involves the isolation and purification of N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide using column chromatography.
Scientific Research Applications
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been extensively studied for its potential use in scientific research applications. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Additionally, N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide has been shown to have anti-inflammatory effects and to reduce the accumulation of fat in the liver.
properties
IUPAC Name |
N-[2-methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-3-16(19)18-15-5-4-14(10-12(15)2)20-11-13-6-8-17-9-7-13/h3-10H,1,11H2,2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDDHNMWAHWRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=NC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-(bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B2569542.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)


![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)
![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)
![1,7-dimethyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569555.png)
![Bis(1,1-dimethylethyl)-[(4-cyano-3-fluorophenyl)methyl]imidodicarbonate](/img/structure/B2569556.png)

![methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2569558.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2569563.png)